molecular formula C8H11NOS B8400537 (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol

(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol

Cat. No.: B8400537
M. Wt: 169.25 g/mol
InChI Key: OPITVRBXKRIOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is an organic compound that belongs to the class of benzothiazoles It is characterized by a benzene ring fused to a thiazole ring, with a methanol group attached to the fourth carbon of the tetrahydrobenzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol can be achieved through several methods. One common approach involves the Hantzsch synthesis, where 3,3,5-trimethylcyclohexanone is treated with iodine and thiourea to form an intermediate, which is then further processed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and purification to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various substituents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as aldehydes, carboxylic acids, and halides .

Scientific Research Applications

(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active sites of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydrobenzothiazole-4-methanol
  • 4,5,6,7-Tetrahydrobenzothiazole-2-amine

Uniqueness

(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylmethanol

InChI

InChI=1S/C8H11NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h5-6,10H,1-4H2

InChI Key

OPITVRBXKRIOFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.14 g (30 mmoles) of AlLiH4 in 50 ml anhydrous tetrahydrofuran, cooled to -20° C. and maintained at that temperature, are slowly added 6.66 g (30 mmoles) of the above derivative (III) dissolved in 30 ml anhydrous THF. After 30 minutes at -20° C., excess AlLiH4 is destroyed by addition of isopropanol at -20° C. followed by 5 ml saturated aqueous sodium chloride, and is then stirred for 2 hrs. The resulting precipitate is filtered off and washed with ethyl acetate; the filtrate is evaporated and the oily residue is taken up in the hot with hexane; product (IV) crystallizes on cooling. Yield: 70%. M.p.=74°-75° C.
[Compound]
Name
AlLiH4
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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